Spiro[2.5]octane-5-carboxylic acid
CAS No.: 1314390-66-3
Cat. No.: VC2725502
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[2.5]octane-5-carboxylic acid - 1314390-66-3](/images/structure/VC2725502.png)
Specification
CAS No. | 1314390-66-3 |
---|---|
Molecular Formula | C9H14O2 |
Molecular Weight | 154.21 g/mol |
IUPAC Name | spiro[2.5]octane-7-carboxylic acid |
Standard InChI | InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11) |
Standard InChI Key | ZOQQTCPUNHQTIR-UHFFFAOYSA-N |
SMILES | C1CC(CC2(C1)CC2)C(=O)O |
Canonical SMILES | C1CC(CC2(C1)CC2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Spiro[2.5]octane-5-carboxylic acid belongs to the class of spirocyclic compounds, where two ring systems share a single carbon atom. In this specific compound, a cyclopropane ring and a cyclohexane ring are connected through a spiro carbon center, with a carboxylic acid group attached to the cyclohexane portion.
Basic Chemical Information
The compound is characterized by the following chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 1314390-66-3 |
Molecular Formula | C9H14O2 |
Molecular Weight | 154.21 g/mol |
IUPAC Name | Spiro[2.5]octane-7-carboxylic acid |
InChI | InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11) |
InChI Key | ZOQQTCPUNHQTIR-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CC2(C1)CC2)C(=O)O |
The spirocyclic structure confers unique physicochemical properties to the molecule, including enhanced rigidity and a specific three-dimensional orientation that can be advantageous for molecular recognition processes.
Structural Characteristics
The structure of spiro[2.5]octane-5-carboxylic acid features:
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A spirocyclic framework with a central spiro carbon connecting a three-membered cyclopropane ring and a six-membered cyclohexane ring
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A carboxylic acid functional group (-COOH) attached to the cyclohexane ring
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A relatively rigid conformation due to the constraints imposed by the spirocyclic system
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Distinctive spatial arrangement that contributes to its potential for specific interactions with biological targets
Synthesis Methods
The synthesis of spiro[2.5]octane-5-carboxylic acid typically involves multiple steps starting from readily available precursors. Several synthetic routes have been developed, with variations in efficiency, scalability, and yield.
Laboratory-Scale Synthesis
One common synthetic approach involves:
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Starting with 1,3-cyclohexanedione, which reacts with methanol in the presence of concentrated sulfuric acid to form 3-methoxy-cyclohexenone
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This intermediate undergoes cyclization with an ethyl Grignard reagent in the presence of a Lewis acid to yield 5-methoxyspiro[2.5]oct-4-ene
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Treatment with p-toluenesulfonic acid in tert-methyl ether at room temperature produces spiro[2.5]oct-5-one
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The spiro[2.5]oct-5-one reacts with p-tosyl isonitrile in the presence of alkali and ethanol, followed by reflux hydrolysis under alkaline conditions to obtain the final compound
Alternative Synthetic Route
An alternative method involves:
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Dissolution of a suitable precursor in ethanol
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Addition of an aqueous sodium hydroxide solution
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Heating the mixture to 80°C
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Extraction and purification steps to obtain the final product
Industrial Production
For large-scale industrial production, the synthetic process is typically optimized for efficiency and cost-effectiveness:
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Utilization of continuous flow processes rather than batch reactions
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Implementation of automated reactors to ensure consistent quality
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Careful control of reaction conditions to maximize yield and minimize byproduct formation
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Selection of cost-effective raw materials and solvents
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Process optimization to reduce waste generation and energy consumption
Chemical Reactions and Reactivity
Spiro[2.5]octane-5-carboxylic acid participates in various chemical reactions, primarily dictated by the reactivity of the carboxylic acid group and the unique spatial arrangement of the spirocyclic framework.
Oxidation Reactions
The compound can undergo oxidation with common oxidizing agents:
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Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize susceptible positions to corresponding ketones or aldehydes
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The spirocyclic framework generally remains intact during controlled oxidation conditions
Reduction Reactions
Reduction of the carboxylic acid group can be achieved using:
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Lithium aluminum hydride (LiAlH₄) for complete reduction to the corresponding primary alcohol
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Sodium borohydride (NaBH₄) for selective reduction under appropriate conditions
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The reduced derivatives retain the characteristic spirocyclic structure
Substitution and Functionalization
The carboxylic acid group serves as a valuable handle for further functionalization:
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Esterification reactions with alcohols to form corresponding esters
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Amidation reactions with amines to form amides
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Nucleophilic substitution reactions involving the spirocyclic framework can be carried out using reagents like alkyl halides or sulfonates in the presence of a base
Major Reaction Products
The main products obtained from these transformations include:
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Spirocyclic alcohols (from reduction)
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Spirocyclic esters and amides (from carboxylic acid functionalization)
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Substituted spiro[2.5]octane derivatives (from reactions on the ring systems)
These derivatives serve as important intermediates in the synthesis of more complex molecules with potential biological activities.
Biological Activity and Applications
Medicinal Chemistry Applications
Spiro[2.5]octane-5-carboxylic acid and its derivatives have shown promise in medicinal chemistry due to their unique structural features:
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The rigid spirocyclic framework provides a well-defined three-dimensional arrangement that can enhance binding specificity to biological targets
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Derivatives have demonstrated potential therapeutic activities, including:
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Anti-inflammatory properties
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Anticancer activities
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Antimicrobial effects
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The mechanism of action involves:
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Interactions with specific molecular targets through the unique three-dimensional arrangement
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Modulation of enzyme activity
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Inhibition of protein-protein interactions
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Effects on cellular signaling pathways
Material Science Applications
In material science, the compound and its derivatives contribute to:
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Development of advanced materials with enhanced mechanical and thermal properties
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Creation of specialized polymers incorporating the spirocyclic motif
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Formulation of coatings and adhesives with improved performance characteristics
Organic Synthesis Applications
As a building block in organic synthesis, spiro[2.5]octane-5-carboxylic acid is valuable for:
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Construction of complex molecules with defined stereochemistry
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Introduction of rigid spirocyclic motifs into larger structures
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Development of pharmaceuticals and agrochemicals requiring specific three-dimensional arrangements
Comparative Analysis with Related Compounds
Spiro[2.5]octane-5-carboxylic acid belongs to a family of spirocyclic compounds with similar structural features but distinct properties and applications.
Structural Analogs
Distinctive Properties
The position of the carboxylic acid group on the spirocyclic framework significantly affects the compound's properties:
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Spiro[2.5]octane-5-carboxylic acid exhibits distinctive reactivity due to the specific orientation of the carboxylic acid group relative to the spirocyclic system
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The compound's unique three-dimensional structure provides a rigid framework that enhances its stability and potential for specific interactions with biological targets
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Compared to heteroatom-containing analogs (such as 5-azaspiro or 6-oxaspiro derivatives), the all-carbon spirocyclic system offers different electronic properties and hydrophobicity
Research Findings and Applications
Pharmaceutical Development
Research has identified several potential pharmaceutical applications for spiro[2.5]octane-5-carboxylic acid and its derivatives:
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Investigations into anticancer properties have shown promising results in cytotoxicity studies against specific cancer cell lines
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The compound's derivatives have exhibited activity against certain microbial pathogens
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The spirocyclic structure has been utilized as a bioisostere for aromatic rings in drug discovery projects, potentially improving the physicochemical properties of candidate molecules
Synthetic Methodologies
Ongoing research focuses on developing improved synthetic methodologies:
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Novel catalytic approaches to spirocyclization reactions
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Green chemistry methodologies to reduce environmental impact
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Stereoselective synthesis to control the spatial arrangement of substituents
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Scalable processes suitable for industrial applications
Structure-Activity Relationships
Studies exploring structure-activity relationships have revealed:
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The importance of the spirocyclic framework for specific biological activities
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Effects of substitutions at different positions of the spirocyclic system
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Influence of the carboxylic acid group on binding to biological targets
Physical and Chemical Properties
The physical and chemical properties of spiro[2.5]octane-5-carboxylic acid are influenced by its unique structure, particularly the spirocyclic system and the carboxylic acid functional group.
Physical Properties
Property | Value/Description |
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Physical State | Solid at room temperature |
Solubility | Soluble in polar organic solvents (ethanol, methanol); limited solubility in water; solubility enhanced in basic solutions due to deprotonation of the carboxylic acid |
Melting Point | Not explicitly stated in the available data |
Boiling Point | Not explicitly stated in the available data |
Chemical Properties
The chemical behavior is dominated by:
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Acidity of the carboxylic acid group (pKa similar to other aliphatic carboxylic acids)
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Reactivity patterns typical of carboxylic acids (esterification, amidation, reduction)
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Stability of the spirocyclic framework under various reaction conditions
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Specific conformational preferences dictated by the rigid spirocyclic system
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